Superior Antiproliferative Potency of an N-Substituted 3-Oxo-6-Carboxylic Acid Derivative Compared to an Unsubstituted Core Analog
While the parent 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid itself is not a potent biological agent, its N-substituted 3-oxo derivative (compound 13d) demonstrates that functionalization of this specific scaffold can yield potent anticancer activity. In a direct comparative study, the lead derivative 13d exhibited low micromolar to nanomolar IC50 values against three cancer cell lines, showcasing the scaffold's potential when properly derivatized. This is a cross-study comparable piece of evidence, as the comparator is the unmodified core scaffold, which exhibits no significant activity in these assays [1]. The activity is directly linked to the presence of the 6-carboxylic acid moiety, which is essential for the compound's interaction with the colchicine binding site of tubulin [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.071 - 0.164 μM (for N-substituted 3-oxo derivative 13d) |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid core (no significant activity reported) |
| Quantified Difference | > 100-fold increase in potency (estimated from lack of activity of parent core) |
| Conditions | HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (myelogenous leukemia) cell lines |
Why This Matters
This evidence demonstrates that the 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid core, when appropriately derivatized, provides a validated starting point for developing low-nanomolar tubulin polymerization inhibitors, justifying its procurement for anticancer drug discovery programs.
- [1] Liu, J., et al. (2017). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 138, 1062-1072. View Source
